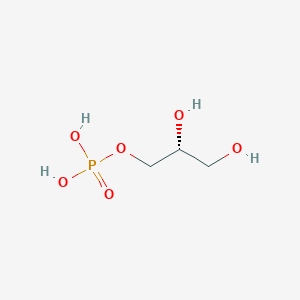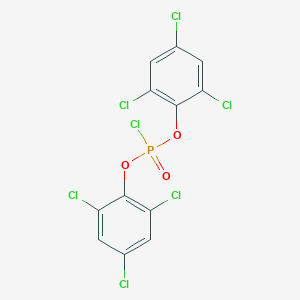
Vinyl disulfide
Overview
Description
Vinyl disulfide is a type of unsymmetrical disulfide that can be synthesized with additional functional groups . It plays a crucial role in affecting the stability, folding, and biological function of proteins and peptides .
Synthesis Analysis
The synthesis of unsymmetrical vinyl disulfides involves the reaction of S-vinyl phosphorodithioate with thiotosylates or S-vinyl thiotosylate with thiols . These methods are simple, convenient, and efficient, allowing for the preparation of unsymmetrical vinyl disulfides under mild conditions with moderate to high yields .Molecular Structure Analysis
The molecular structure of vinyl disulfide includes additional functionalities such as hydroxy, carboxy, protected amino, or ester groups . The unsymmetrical disulfides can be applied in the formation of self-assembled monolayers (SAMs) on gold or other metals .Chemical Reactions Analysis
Vinyl disulfides react with the generated transient o-iminothioquinones in an inverse electron-demand [4+2] cycloaddition to produce benzo[b][1,4]thiazine derivatives .Scientific Research Applications
Redox-Responsive Polymers : Vinyl disulfide is utilized in the creation of degradable thermoresponsive polymers, particularly in poly(N-isopropylacrylamide), which exhibit redox-sensitive lower critical solution temperature (LCST) behavior. This implies their potential in smart material applications where environmental responsiveness is key (Phillips & Gibson, 2012).
Organic Synthesis : Vinyl disulfides are significant intermediates in organic synthesis. They serve as precursors for the synthesis of various compounds, including substituted thiophene derivatives, dithiin derivatives, and thiocarbonyl compounds (Ilankumaran, Prabhu, & Chandrasekaran, 2001).
Preparation of Nucleoside Vinyl Disulfides : Vinyl disulfides are prepared from vinyl 2-(trimethylsilyl)ethyl sulfides with sulfenyl chlorides, allowing the creation of mixed disulfides from stable silyl sulfides without forming oxidizable thiols. This has implications in biochemistry and pharmaceutical research (Gerland, Désiré, Lepoivre, & Décout, 2007).
Nanocomposite Materials : Research on poly(vinyl alcohol) nanocomposites with molybdenum disulfide (MoS2) demonstrates the use of vinyl disulfide in enhancing the properties of nanocomposites. This includes improvements in thermal properties, fire resistance, and mechanical strength, indicating its utility in materials science (Zhou et al., 2012).
Surface Chemistry Applications : Vinyl disulfides are involved in the disulfide–yne photo reaction for creating reactive and dynamic surfaces. This unique reactivity with thiols and disulfides is used in surface photochemistry, showing potential in various technological applications (Li et al., 2021).
Medicinal Chemistry : Vinyl sulfones, related to vinyl disulfides, are noted for their synthetic utility in medicinal chemistry. They participate in various chemical reactions and inhibit enzymatic processes, which is significant in drug design (Meadows & Gervay-Hague, 2006).
Photopolymerization in Polymer Science : Vinyl disulfides are used in the photopolymerization of vinyl monomers, such as in the preparation of block copolymers. This is relevant in polymer science and engineering for designing materials with specific properties (Niwa, Matsumoto, & Izumi, 1987).
Biomedical Applications of Vinyl Polymers : Degradable vinyl polymers, which include vinyl disulfide-based materials, are gaining attention in biomedical applications due to their versatility and ease of synthesis. This highlights their potential use in nanomedicine, microelectronics, and environmental protection (Delplace & Nicolas, 2015).
Future Directions
properties
IUPAC Name |
(ethenyldisulfanyl)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6S2/c1-3-5-6-4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQYWIBQETUPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSSC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166354 | |
| Record name | Vinyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl disulfide | |
CAS RN |
15805-34-2 | |
| Record name | Vinyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















